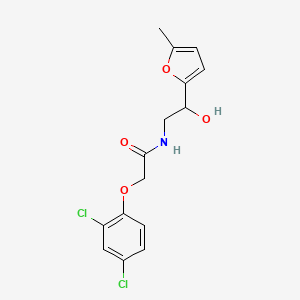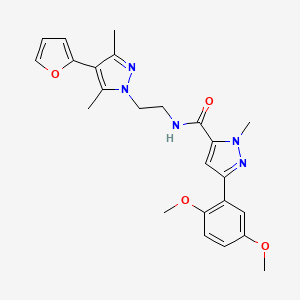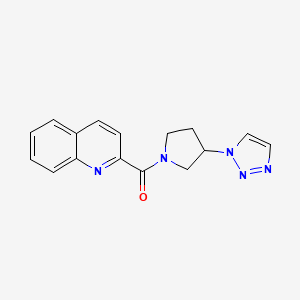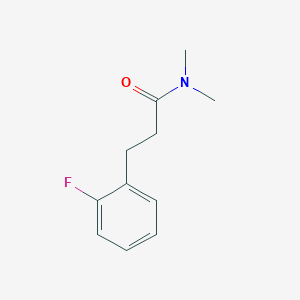
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one structure, which is also known as a benzopyrone structure . They have been widely studied due to their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .
Molecular Structure Analysis
The molecular structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus . This structure may vary depending on the specific substitutions on the benzene or pyrone rings.Chemical Reactions Analysis
The chemical reactions of coumarins can vary widely depending on their specific structures and the conditions under which they are reacted. Some coumarins have been shown to undergo reactions such as O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarins can vary depending on their specific structures. Some general properties of coumarins include their aromaticity, planarity, and the ability to form hydrogen bonds .Wirkmechanismus
Target of Action
The primary targets of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate are currently unknown. This compound is a derivative of coumarin , a natural constituent of many plants and essential oils
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where coumarins are known to act, such as the inhibition of the enzyme cyclooxygenase . .
Pharmacokinetics
It’s known that the presence of a chlorine atom can often improve the pharmacokinetic properties of compounds by offering increased resistance to metabolic degradation . .
Result of Action
As a coumarin derivative, it may share some of the known effects of coumarins, such as anti-inflammatory, anticoagulant, and antimicrobial activities . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its stability and ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the investigation of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate. One potential area of research is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further investigation is needed to determine its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Furthermore, the investigation of its potential use in combination with other compounds for the treatment of cancer is an area of future research. Finally, the development of more efficient synthesis methods for this compound may lead to its wider use in scientific research.
In conclusion, this compound is a promising compound that has shown potential in various scientific research areas. Its stability, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. The investigation of its potential use in various diseases, such as Alzheimer's disease, diabetes, and cancer, is an area of future research that holds great promise in the field of scientific research.
Synthesemethoden
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate involves the reaction of 4-methylthis compound with 2-methylpropanoic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its potential use in various scientific research areas. It has been investigated as a potential anti-inflammatory, antioxidant, and anticancer agent. Additionally, it has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-16-13(3)18(14-7-5-4-6-8-14)20(22)24-17(16)11-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLHPONTJAJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2999937.png)
![3-(2-Ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2999938.png)


![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2999942.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2999944.png)


![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)
![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)
